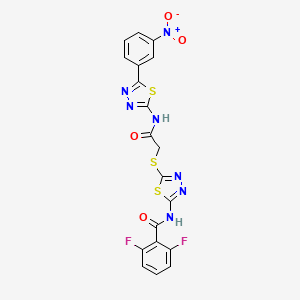

2,6-difluoro-N-(5-((2-((5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

The compound 2,6-difluoro-N-(5-((2-((5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a structurally complex molecule featuring dual 1,3,4-thiadiazole rings, a 3-nitrophenyl substituent, and a 2,6-difluorobenzamide moiety. The thioether (-S-) linkage and carbonyl group enhance molecular flexibility and polarity.

Properties

IUPAC Name |

2,6-difluoro-N-[5-[2-[[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11F2N7O4S3/c20-11-5-2-6-12(21)14(11)15(30)23-18-26-27-19(35-18)33-8-13(29)22-17-25-24-16(34-17)9-3-1-4-10(7-9)28(31)32/h1-7H,8H2,(H,22,25,29)(H,23,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNNKOCCKIPSQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=C(C=CC=C4F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11F2N7O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2,6-difluoro-N-(5-((2-((5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex molecule that incorporates the thiadiazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound by examining its antimicrobial properties, potential anticancer effects, and mechanisms of action.

Structure and Properties

The compound features a difluorobenzamide core linked to a thiadiazole derivative. The presence of fluorine atoms often enhances the lipophilicity and biological activity of compounds. The structural complexity allows for interactions with various biological targets.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of thiadiazole derivatives. Specifically, the incorporation of the thiadiazole ring has been associated with:

- Inhibition of Bacterial Growth : The compound has shown significant activity against Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have been reported to exhibit minimal inhibitory concentrations (MICs) as low as 1 μg/mL against Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The primary mechanism involves the inhibition of the FtsZ protein, which is crucial for bacterial cell division. Compounds that target FtsZ disrupt the Z-ring formation necessary for cytokinesis in bacteria .

| Bacterial Strain | MIC (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 1 | Strong |

| Escherichia coli | 2 | Moderate |

| Bacillus subtilis | 6 | Moderate |

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines:

- Cell Lines Tested : Notable activity was observed against breast cancer cell lines (e.g., MDA-MB-231), where IC50 values were reported at approximately 3.3 μM .

- Mechanisms : The proposed mechanisms include the induction of oxidative stress and modulation of signaling pathways associated with cell survival and apoptosis .

Other Biological Activities

Beyond antimicrobial and anticancer properties, compounds featuring the thiadiazole scaffold have demonstrated:

- Antidiabetic Effects : Certain derivatives have shown promise in managing blood glucose levels through various mechanisms .

- Antiviral Activity : Some studies suggest potential antiviral properties against specific viruses, although more research is needed in this area .

Case Studies

A recent study synthesized several derivatives based on the 2,6-difluorobenzamide structure and evaluated their biological activities. Among these:

- Compound A : Exhibited strong antibacterial activity against Xanthomonas oryzae, with an EC50 value comparable to commercial standards.

- Compound B : Demonstrated significant cytotoxicity against human cancer cell lines, suggesting potential as a lead compound for further development.

Scientific Research Applications

The compound exhibits significant biological activities , particularly in the fields of antimicrobial and anticancer research. The presence of the thiadiazole moiety contributes to its bioactivity.

Antimicrobial Properties

Research indicates that derivatives of thiadiazoles possess notable antimicrobial properties. For instance, compounds similar to 2,6-difluoro-N-(5-((2-((5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity

In vitro studies have demonstrated that compounds containing the thiadiazole ring exhibit promising anticancer activity. For example, certain derivatives have been tested against breast cancer cell lines with significant inhibitory effects . The compound's structure allows it to interact with biological targets effectively.

Synthesis and Production

The synthesis of this compound typically involves multiple steps:

- Preparation of Intermediates : Starting from 2,6-difluorobenzoic acid converted to its acid chloride.

- Reaction with Thiadiazole : The acid chloride is reacted with 5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine under basic conditions.

- Purification : The final product is purified through recrystallization or chromatography techniques .

Case Studies

Several studies highlight the applications of this compound:

- Antimicrobial Study : A study published in the Egyptian Journal of Chemistry evaluated the antimicrobial effects of various thiadiazole derivatives against Xanthomonas oryzae and Rhizoctonia solani, showing that some compounds exhibited higher efficacy than commercial bactericides .

- Antitumor Activity : Research highlighted the synthesis of thiadiazole derivatives that demonstrated significant inhibitory effects on breast cancer cell lines compared to standard treatments like cisplatin .

Chemical Reactions Analysis

Nucleophilic Substitution at Fluorine Atoms

The electron-withdrawing nitro and thiadiazole groups activate the fluorinated benzamide moiety for nucleophilic substitution. For example:

-

Hydrolysis : Under basic conditions (e.g., NaOH/H₂O), fluorine atoms at the 2- and 6-positions of the benzamide may be replaced by hydroxyl groups.

-

Amination : Reaction with ammonia or amines (e.g., NH₃/EtOH) yields substituted amino derivatives.

| Reaction Type | Conditions | Product |

|---|---|---|

| Hydrolysis | NaOH (1M), 80°C | 2,6-dihydroxy derivative |

| Amination | NH₃/EtOH, reflux | 2,6-diamino derivative |

Reduction of the Nitro Group

The 3-nitrophenyl group can undergo catalytic hydrogenation:

-

Catalytic Hydrogenation : Using H₂/Pd-C in ethanol reduces the nitro group to an amine, forming 3-aminophenyl derivatives. This reaction is critical for generating bioactive intermediates .

| Reaction | Catalyst | Solvent | Product |

|---|---|---|---|

| Reduction | Pd-C/H₂ | Ethanol | 3-aminophenyl analog |

Thioether Oxidation

The thioether (-S-CH₂-) linkage is susceptible to oxidation:

-

Mild Oxidation : H₂O₂ or NaIO₄ converts the thioether to a sulfoxide (-SO-CH₂-).

-

Strong Oxidation : KMnO₄/H⁺ oxidizes it to a sulfone (-SO₂-CH₂-).

| Oxidizing Agent | Product |

|---|---|

| H₂O₂ (3%) | Sulfoxide |

| KMnO₄/H₂SO₄ | Sulfone |

Amide Hydrolysis

The benzamide and thiadiazole-linked amide groups hydrolyze under acidic or basic conditions:

-

Acidic Hydrolysis (HCl/H₂O, reflux): Cleaves the amide bond to yield 2,6-difluorobenzoic acid and the corresponding amine.

-

Basic Hydrolysis (NaOH/EtOH): Generates carboxylate salts.

| Conditions | Products |

|---|---|

| HCl (6M), reflux | Carboxylic acid + amine |

| NaOH (2M), 60°C | Carboxylate salt |

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole rings participate in:

-

Cycloadditions : With alkynes or nitriles under thermal conditions.

-

Ring-Opening : In the presence of nucleophiles (e.g., hydrazine) to form thiosemicarbazides.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

*Molecular weights estimated from structural formulas.

- Electron-Withdrawing Groups: The target compound’s 3-nitrophenyl and fluorine substituents create a stronger electron-deficient aromatic system compared to dichlorophenyl () or non-fluorinated analogs.

- Backbone Rigidity : The dual thiadiazole rings in the target compound increase rigidity compared to fused triazole-thiadiazole systems (), possibly reducing conformational entropy during target interactions .

Analytical Characterization

- X-Ray Diffraction : Used in analogs () to confirm thiadiazole ring planarity and intermolecular hydrogen bonding (N–H···O/F interactions). The target compound likely exhibits similar packing motifs .

- Spectroscopy : IR and NMR data () for related compounds show characteristic peaks for thiadiazole (C=N, ~1600 cm⁻¹) and nitro groups (~1520 cm⁻¹).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.